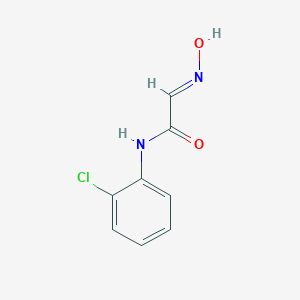

(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide

Description

BenchChem offers high-quality (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2E)-N-(2-chlorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTUFVGOXLZZPW-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=N/O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14722-82-8 | |

| Record name | 2-Chloroisonitrosoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014722828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical architecture, provide a detailed, field-tested protocol for its synthesis and characterization, and explore its potential biological activities based on analogous structures. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, with the molecular formula C₈H₇ClN₂O₂, is an organic compound featuring a central acetamide scaffold N-substituted with a 2-chlorophenyl group and bearing a hydroxyimino (oxime) functionality.[1] The "(2E)" designation in its IUPAC name specifies the stereochemistry at the C=N double bond of the oxime group, indicating that the hydroxyl group and the carbonyl group are on opposite sides of the double bond.

The molecule's structure combines the rigidity of the aromatic ring with the versatile chemical reactivity of the oxime and amide groups. The presence of a chlorine atom on the phenyl ring is known to influence the electronic properties and lipophilicity of the molecule, which can have significant implications for its biological activity.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 198.61 g/mol | [1] |

| Molecular Formula | C₈H₇ClN₂O₂ | [1] |

| IUPAC Name | N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; N1 [label="N"]; H1[label="H"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; H2[label="H"]; N2 [label="N"]; O2 [label="O", fontcolor="#EA4335"]; H3[label="H"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- Cl; C2 -- N1;

// Acetamide group N1 -- H1; N1 -- C7; C7 -- O1 [style=double]; C7 -- C8;

// Oxime group C8 -- H2; C8 -- N2 [style=double]; N2 -- O2; O2 -- H3;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl [pos="0,2.5!"]; N1 [pos="-1.74,1!"]; H1[pos="-1.74,1.8!"]; C7 [pos="-2.61,0.5!"]; O1 [pos="-2.61,-0.5!"]; C8 [pos="-3.48,1!"]; H2[pos="-3.48,1.8!"]; N2 [pos="-4.35,0.5!"]; O2 [pos="-5.22,1!"]; H3[pos="-5.22,1.8!"]; }

Figure 1: 2D Chemical Structure of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.

Synthesis and Characterization

The synthesis of N-aryl-2-(hydroxyimino)acetamides is typically achieved through the reaction of a corresponding N-aryl-2-chloroacetamide with hydroxylamine. A reliable method for a closely related analog, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, has been reported and can be adapted for the synthesis of the 2-chloro isomer.[3]

Synthetic Protocol (Adapted)

This protocol is adapted from the synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide.[3]

Materials:

-

N-(2-chlorophenyl)-2-chloroacetamide

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-chlorophenyl)-2-chloroacetamide (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water. The sodium carbonate is added to neutralize the HCl formed during the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure. The crude product is then collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.

Figure 2: General workflow for the synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.

Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the oxime proton, and the methine proton. The aromatic protons on the 2-chlorophenyl ring will likely appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The amide N-H proton should appear as a singlet, typically in the range of δ 9-11 ppm. The oxime O-H proton will also be a singlet, often broad, in a similar downfield region. The methine C-H proton adjacent to the oxime will likely be a singlet around δ 7.5-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight unique carbon atoms. The carbonyl carbon of the amide will be the most downfield signal, typically around 160-170 ppm. The carbon of the C=NOH group will also be in the downfield region, around 140-150 ppm. The aromatic carbons will appear in the typical range of δ 120-140 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (oxime): A broad band around 3200-3400 cm⁻¹

-

N-H stretch (amide): A sharp to medium band around 3300-3500 cm⁻¹

-

C=O stretch (amide): A strong, sharp band around 1650-1680 cm⁻¹

-

C=N stretch (oxime): A medium intensity band around 1620-1660 cm⁻¹

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 198.61 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Potential Biological Activities and Applications

While specific biological studies on (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide are limited in the public domain, the structural motifs present in the molecule—the N-aryl acetamide and the oxime—are found in numerous compounds with significant biological activities.

Anticonvulsant Activity

N-aryl acetamide derivatives are a well-established class of compounds with anticonvulsant properties.[4][5][6] Studies have shown that the nature and position of substituents on the aryl ring can significantly influence their activity. For instance, several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[5] The presence of the 2-chloro substituent in the target molecule suggests that it may interact with voltage-gated sodium channels, a common mechanism of action for many anticonvulsant drugs.[2]

Antimicrobial Activity

Both oxime and N-aryl acetamide moieties have been incorporated into various antimicrobial agents.[7][8][9] Oxime derivatives have been investigated as inhibitors of bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[7] Furthermore, numerous N-aryl acetamide derivatives have shown promising activity against a range of bacteria and fungi.[4][6] The combination of these two pharmacophores in (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide makes it a compelling candidate for antimicrobial screening.

Figure 3: Relationship between the structural motifs of the target molecule and its potential biological activities.

Safety and Handling

General Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a molecule with a well-defined chemical structure that can be synthesized and purified using standard laboratory techniques. Its constituent functional groups suggest a high potential for biological activity, particularly as an anticonvulsant or antimicrobial agent. This guide provides a solid foundation for researchers interested in exploring the chemical and biological properties of this compound and its derivatives. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

-

Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed, [Link]

-

Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed, [Link]

-

Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. BioResources, [Link]

-

Synthesis and Antibacterial Activity of Oxime Ester Derivatives from Dehydroabietic Acid. ResearchGate, [Link]

-

Unsubstituted Oximes as Potential Therapeutic Agents. MDPI, [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central, [Link]

-

A Review of Biologically Active Oxime Ethers. PMC, [Link]

-

Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Semantic Scholar, [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI, [Link]

-

Safety Data Sheet: N-Ethylacetamide. Chemos GmbH & Co.KG, [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry, [Link]

-

N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. PubChem, [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info, [Link]

-

1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). ResearchGate, [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI, [Link]

-

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Amanote Research, [Link]

-

Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. NIH, [Link]

-

2-(4-Chlorophenyl)acetamide. ResearchGate, [Link]

-

(2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide. PubChem, [Link]

-

Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. PubMed, [Link]

Sources

- 1. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide | C8H7ClN2O2 | CID 6710811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. (PDF) N-(4-Chlorophenyl)-2-(Hydroxyimino)acetamide [research.amanote.com]

- 4. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of oxime esters from dihydrocumic acid :: BioResources [bioresources.cnr.ncsu.edu]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule dictate its therapeutic potential. These intrinsic characteristics, such as solubility, lipophilicity, and ionization state, govern a compound's journey through the body—from absorption and distribution to metabolism and excretion (ADME).[1][2][3] A molecule with promising in vitro activity can ultimately fail in clinical trials if its physicochemical profile is not optimized for bioavailability and appropriate interaction with its biological target.[1][4] This guide provides a comprehensive technical overview of the key physicochemical properties of the novel compound (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, offering both theoretical insights and practical methodologies for its characterization. The strategic evaluation of these parameters is paramount for researchers, scientists, and drug development professionals seeking to advance this and similar molecules through the discovery pipeline.

Compound Profile: (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide

(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a small organic molecule featuring an oxime functional group, an amide linkage, and a chlorinated phenyl ring. This unique combination of moieties suggests a potential for diverse biological activities, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems.

| Property | Value/Descriptor | Source |

| IUPAC Name | N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | PubChem CID: 6710811[5] |

| Molecular Formula | C₈H₇ClN₂O₂ | PubChem CID: 6710811[5] |

| Molecular Weight | 198.60 g/mol | PubChem CID: 6710811[5] |

| Chemical Structure | ||

| Computed XLogP3 | 1.4 | PubChem CID: 6710811[5] |

Table 1: Core properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.

Synthesis and Structural Elucidation

The synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide can be achieved through a multi-step process, adaptable from established methods for similar N-aryl-2-(hydroxyimino)acetamide derivatives. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

-

Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide: To a solution of 2-chloroaniline (1.0 eq) and a suitable base such as pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, chloroacetyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate, 2-chloro-N-(2-chlorophenyl)acetamide, which can be purified by recrystallization.

-

Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: The intermediate from the previous step (1.0 eq) is dissolved in a mixture of ethanol and water. To this solution, hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq) are added. The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Structural Confirmation

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 2-chlorophenyl ring, an amide N-H proton, a C-H proton of the hydroxyimino group, and an O-H proton of the oxime. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons, the amide carbonyl carbon, and the carbon of the C=NOH group. |

| FTIR | Characteristic stretching vibrations for N-H (amide), O-H (oxime), C=O (amide), and C=N (oxime) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (198.60 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |

| Melting Point | A sharp melting range, indicative of high purity. |

Core Physicochemical Properties and Their Determination

A thorough understanding of the following physicochemical properties is crucial for the development of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide as a potential therapeutic agent.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and identity of a crystalline solid.[6][7] A sharp and defined melting range is characteristic of a pure compound, while impurities typically lead to a depression and broadening of the melting point.[7]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9][10] Poor solubility can lead to low and variable absorption, hindering the therapeutic efficacy of a compound. The solubility of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide should be assessed in various aqueous media, including buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining thermodynamic solubility.[1]

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic (lipid-like) phase and an aqueous phase.[2] This property is a key indicator of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[11] An optimal balance between lipophilicity and hydrophilicity is crucial for good oral absorption and distribution.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

System Preparation: Use n-octanol as the organic phase and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) as the aqueous phase. Pre-saturate the n-octanol with the buffer and vice versa.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add it to a separation funnel containing the other phase.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully collect samples from both the n-octanol and aqueous layers and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[12][13] For a drug molecule, the ionization state significantly influences its solubility, permeability, and interaction with its biological target.[4][12] The oxime group in (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is weakly acidic, and its pKa will determine the extent of its ionization at physiological pH.

Experimental Protocol: UV-Metric Titration for pKa Determination

This method is suitable for compounds that have a chromophore close to the ionizable center, leading to a change in UV absorbance upon ionization.

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Titration Setup: Use a multi-well plate or a series of cuvettes containing buffers of finely spaced pH values spanning the expected pKa range. Add a small aliquot of the stock solution to each well/cuvette.

-

UV-Vis Spectroscopy: Measure the UV-Vis spectrum of the compound at each pH.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.

-

pKa Determination: Fit the resulting sigmoidal curve to the appropriate equation to determine the inflection point, which corresponds to the pKa value.

Chemical Stability

Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[14][15] Forced degradation studies are performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.[11][16]

Experimental Protocol: Forced Degradation Studies

-

Stock Solution: Prepare a stock solution of the compound at a known concentration.

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 12 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photostability: Expose a solution of the compound to light according to ICH guidelines.

-

-

Sample Analysis: At appropriate time points, neutralize the acidic and basic samples, and analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (e.g., a method that can separate the parent compound from its degradation products).

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify the major degradation products.

Caption: Workflow for forced degradation stability studies.

Conclusion

The systematic characterization of the physicochemical properties of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a critical and indispensable step in its evaluation as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its melting point, solubility, lipophilicity, ionization constant, and chemical stability. The insights gained from these studies will enable a deeper understanding of the molecule's behavior in biological systems, guide formulation development, and ultimately inform its progression through the drug discovery and development process. By integrating these fundamental principles and experimental protocols, researchers can make well-informed decisions to optimize the therapeutic potential of this and other novel chemical entities.

References

- Dar, A. A. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Kappe, C. O. (2004). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- LookChem. (2023, December 13). What are the physicochemical properties of drug?.

- University of Calgary. (n.d.). Melting point determination.

- PubChem. (n.d.). N-(2-Chlorophenyl)-2-hydroxyimino-acetamide.

- Enamine. (2022, May 31). Compound solubility measurements for early drug discovery.

- Pawar, A. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Royal Society of Chemistry. (n.d.). Melting point determination | Resource.

- Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis?. YouTube.

- Analytical Testing Labs. (n.d.). Melting Point Determination.

- Al-Dhuwailah, A. H., & El-Sayed, N. N. E. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5677-5679.

- Cambridge MedChem Consulting. (2017, November 11). pKa.

- van der Water, B. E., & Schoonen, G. E. (2012). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 29(11), 2975–2993.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- Sorensen, J. B., & Jensen, J. H. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Journal of Chemical Information and Modeling, 55(5), 975-985.

- Pharmaceutical Outsourcing. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.

- U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products.

- Agilent Technologies. (n.d.). High throughput HPLC method for determining Log P values. Google Patents.

- Charles River Laboratories. (n.d.). Stability Testing.

- ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products.

Sources

- 1. scispace.com [scispace.com]

- 2. acdlabs.com [acdlabs.com]

- 3. westlab.com [westlab.com]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 7. promptpraxislabs.com [promptpraxislabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijirss.com [ijirss.com]

- 13. PKa | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. pharmoutsourcing.com [pharmoutsourcing.com]

- 15. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 16. criver.com [criver.com]

Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: A Technical Guide

Introduction

(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is a molecule of significant interest within contemporary drug discovery and development. Its structural motifs, particularly the α-hydroxyimino amide functionality, are recognized pharmacophores in a variety of biologically active compounds. This technical guide provides a comprehensive overview of a primary synthetic pathway to this target molecule, grounded in established chemical principles and supported by validated experimental protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide (I), points to two key precursors: 2-chloroaniline and a synthon for the glyoxylic acid oxime amide moiety. A practical and efficient forward synthesis can be envisioned through a two-step sequence. The initial step involves the acylation of 2-chloroaniline with a suitable chloroacetylating agent to form the intermediate, 2-chloro-N-(2-chlorophenyl)acetamide (II). Subsequent nucleophilic substitution of the chlorine atom with a hydroxylamine equivalent furnishes the desired product. An alternative, convergent approach involves the initial formation of a 2-(hydroxyimino)acetyl chloride equivalent, followed by amidation with 2-chloroaniline. However, the former stepwise approach is often preferred due to the ready availability of starting materials and the generally high efficiency of each transformation.

A secondary synthetic strategy to consider involves the oximation of an α-keto amide precursor. This would entail the synthesis of N-(2-chlorophenyl)-2-oxoacetamide, followed by its reaction with hydroxylamine. While viable, this route may require an additional oxidation step, potentially adding complexity to the overall synthesis.

This guide will focus on the first, more direct pathway, detailing the synthesis of the chloroacetamide intermediate followed by the oximation step.

Synthetic Pathway and Experimental Protocols

The primary synthetic route is outlined below, detailing the transformation from commercially available starting materials to the final product.

An In-depth Technical Guide to (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

Physicochemical Properties and Identification

A foundational aspect of any drug development program is the thorough characterization of the lead compound's physicochemical properties. These properties not only confirm the identity and purity of the synthesized molecule but also provide crucial insights into its potential bioavailability and formulation characteristics.

| Property | Value | Source |

| PubChem CID | 6710811 | [1] |

| Molecular Formula | C₈H₇ClN₂O₂ | [1] |

| Molecular Weight | 198.61 g/mol | [1] |

| IUPAC Name | N-(2-chlorophenyl)-2-(hydroxyimino)acetamide | [1] |

| InChI | InChI=1S/C8H7ClN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12) | [1] |

| SMILES | C1=CC=C(C(=C1)NC(=O)C=NO)Cl | [1] |

Synthesis of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide

The synthesis of N-aryl-2-(hydroxyimino)acetamides is well-established in the chemical literature, with the Sandmeyer isatin synthesis being a cornerstone methodology[2][3][4][5]. This two-step process provides a reliable route to the target compound from readily available starting materials[2].

Synthetic Workflow

The synthesis proceeds via the formation of an isonitrosoacetanilide intermediate from 2-chloroaniline, followed by a cyclization step that, if desired, can yield isatin derivatives. For the purpose of obtaining the title compound, only the first step of the Sandmeyer synthesis is required.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer isatin synthesis[6][7].

Materials and Reagents:

-

2-Chloroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate (anhydrous)

-

Concentrated hydrochloric acid

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfate (e.g., 85 g, 0.6 mol) in deionized water (e.g., 300 mL).

-

To this solution, add a saturated aqueous solution of chloral hydrate (e.g., 18 g, 0.11 mol).

-

In a separate beaker, prepare a solution of 2-chloroaniline (e.g., 12.7 g, 0.1 mol) in water (e.g., 100 mL) with the dropwise addition of concentrated hydrochloric acid (e.g., 12 mL) until the aniline is fully dissolved.

-

Addition of Reactants: While stirring the sodium sulfate/chloral hydrate solution vigorously, add the 2-chloroaniline hydrochloride solution dropwise. A white precipitate may form.

-

Following the addition of the aniline solution, add a solution of hydroxylamine hydrochloride (e.g., 22 g, 0.32 mol) in water.

-

Reaction: Heat the reaction mixture to boiling (approximately 100-105°C) and maintain a gentle reflux for 5 hours. A light yellow precipitate of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide will form.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from ethanol to yield the purified (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.

Proposed Biological Activity and Mechanism of Action

While specific biological data for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is not extensively published, the broader class of N-aryl acetamide derivatives has demonstrated significant activity as anti-inflammatory agents, with a primary proposed mechanism being the inhibition of cyclooxygenase-2 (COX-2)[8].

Rationale for COX-2 Inhibition

The acetamide scaffold is a key structural feature in many known COX-2 inhibitors[8]. The N-phenyl ring can occupy the hydrophobic channel of the COX-2 active site, while the acetamide moiety can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. The 2-chloro substitution on the phenyl ring can further enhance binding affinity through halogen bonding or by influencing the electronic properties of the aromatic ring.

Proposed Signaling Pathway

The anti-inflammatory effects of COX-2 inhibitors are mediated by the downstream consequences of prostaglandin synthesis inhibition.

Experimental Protocols for Biological Evaluation

To validate the proposed biological activity of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, a series of in vitro assays are recommended.

COX-2 Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of COX-2. Several commercial kits are available for this purpose[9][10][11].

Principle: The assay typically measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. Inhibition of this activity is directly proportional to the inhibition of prostaglandin synthesis.

Generalized Protocol (Fluorometric Assay):

-

Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and the test compound solution at various concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to each well (except for the no-enzyme control). Add the test compound at a range of concentrations to the appropriate wells. Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Detection: Immediately measure the fluorescence signal at the appropriate excitation and emission wavelengths over a set period.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any potential drug candidate to determine its therapeutic window. The MTT or MTS assay is a standard method for this purpose.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Generalized Protocol:

-

Cell Seeding: Seed a human cancer cell line (e.g., HT-29 for colon cancer, as COX-2 is often overexpressed in this cancer type) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide for 24-72 hours.

-

MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Solubilization and Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Analytical Characterization

The identity and purity of the synthesized (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide should be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the N-H and C=O stretches of the amide, the O-H and C=N stretches of the hydroxyimino group, and the C-Cl stretch of the chlorinated phenyl ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.

Conclusion and Future Directions

(2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide represents a promising, yet underexplored, molecule within the pharmacologically relevant class of N-aryl acetamides. The well-established Sandmeyer synthesis provides a clear and efficient route to this compound. Based on the extensive literature on related analogs, it is strongly hypothesized that this compound will exhibit anti-inflammatory properties through the inhibition of COX-2.

The experimental protocols detailed in this guide provide a roadmap for the synthesis, characterization, and biological evaluation of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. Future research should focus on obtaining empirical data to confirm its COX-2 inhibitory activity and selectivity, as well as exploring its potential in other therapeutic areas where acetamide derivatives have shown promise, such as in the development of anticonvulsant and anticancer agents[12][13][14]. The insights gained from such studies will be invaluable in advancing this compound through the drug discovery pipeline.

References

-

Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., Stallings, W. C., & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving covalent modification of the active site. Journal of Biological Chemistry, 278(46), 45763–45769. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from Assay Genie. [Link]

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from SynArchive. [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

Sun, J., & Cai, Z. (2009). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2249. [Link]

-

PubChem. (n.d.). N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. Retrieved from PubChem. [Link]

-

Organic Syntheses. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from Organic Syntheses. [Link]

-

BenchChem. (2025). The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide For Drug Discovery. Retrieved from Scribd. [Link]

-

Society of Education, Agra. (n.d.). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. Retrieved from Society of Education, Agra. [Link]

-

ChemRar. (n.d.). (2E)-N-(4-chlorophenyl)-2-hydroxyimino-acetamide. Retrieved from ChemRar. [Link]

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4673. [Link]

-

PubChem. (n.d.). (E)-2-Chloro-N-(4-chloro-2-((hydroxyimino)phenylmethyl)phenyl)acetamide. Retrieved from PubChem. [Link]

-

Li, H., et al. (2019). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry, 62(17), 7951–7969. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s326-s337. [Link]

-

PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide. Retrieved from PubChem. [Link]

-

Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-65. [Link]

-

PubChem. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-. Retrieved from PubChem. [Link]

-

Al-Sanea, M. M., et al. (2022). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Molecules, 27(19), 6618. [Link]

-

MDPI. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from MDPI. [Link]

-

Mohammadi-Farani, A., Foroumadi, A., & Shirvani, Z. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(Suppl), 123–128. [Link]

-

PubChem. (n.d.). Acetamide, 2-(m-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenyl-. Retrieved from PubChem. [Link]

-

Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6589. [Link]

-

Simjee, S. U., et al. (2018). N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice. Molecular and Cellular Biochemistry, 448(1-2), 265–276. [Link]

-

NIST. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-. Retrieved from NIST WebBook. [Link]

-

PubChem. (n.d.). 2-Cyano-2-(hydroxyimino)acetamide. Retrieved from PubChem. [Link]

-

Guda, S. K., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 9(3), 49. [Link]

-

MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Retrieved from MedCentral. [Link]

-

Mandell, B. F. (1999). COX 2-selective NSAIDs: Biology, promises, and concerns. Cleveland Clinic Journal of Medicine, 66(5), 285-292. [Link]

-

ResearchGate. (2025). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. Retrieved from ResearchGate. [Link]

-

Wang, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 230, 114097. [Link]

-

ResearchGate. (2015). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivative. Retrieved from ResearchGate. [Link]

Sources

- 1. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide | C8H7ClN2O2 | CID 6710811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. scribd.com [scribd.com]

- 5. soeagra.com [soeagra.com]

- 6. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. archivepp.com [archivepp.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]

Spectroscopic Profile of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. In the absence of publicly available, peer-reviewed spectral data for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this and similar compounds.

The molecular structure of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, with its combination of an N-substituted acetamide, an oxime, and a chlorinated aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its structure.

Molecular Structure and Key Functional Groups

The foundational step in interpreting any spectral data is a thorough understanding of the molecule's structure. (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide possesses several key functionalities that will manifest in its NMR, IR, and Mass spectra.

Figure 1: Chemical structure of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide.

The key structural features include:

-

A 2-chlorophenyl group: This substituted aromatic ring will exhibit a characteristic splitting pattern in the ¹H NMR spectrum. The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of the aromatic protons and carbons.

-

An acetamide linkage (-NH-C=O): This functional group will show characteristic signals in both IR (N-H and C=O stretching) and NMR (a broad NH proton signal) spectra.

-

A hydroxyimino group (C=N-OH): Also known as an oxime, this group is crucial for identification. It will have a distinct, often broad, signal for the hydroxyl proton in ¹H NMR and a characteristic C=N stretch in the IR spectrum. The "(2E)" designation refers to the stereochemistry about the C=N double bond, where the hydroxyl group is on the opposite side of the larger substituent on the carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, the following ¹H and ¹³C NMR spectral characteristics are predicted for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, likely recorded in a solvent such as DMSO-d₆.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~12.0 - 13.0 | Singlet (broad) | 1H | =N-OH | The oxime hydroxyl proton is acidic and often appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding. This peak will be exchangeable with D₂O.[2][3] |

| ~9.5 - 10.5 | Singlet (broad) | 1H | -NH - | The amide proton signal is also typically broad due to quadrupole broadening from the adjacent nitrogen and will be exchangeable with D₂O. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group. |

| ~8.0 - 8.4 | Doublet | 1H | Ar-H | This corresponds to the aromatic proton ortho to the amide substituent. It is shifted downfield due to the deshielding effect of the amide group. |

| ~7.6 | Singlet | 1H | H -C=N | The vinylic proton of the oxime is expected to appear as a singlet in this region. |

| ~7.2 - 7.5 | Multiplet | 3H | Ar-H | These signals correspond to the remaining three protons on the 2-chlorophenyl ring. The multiplet pattern arises from complex spin-spin coupling. |

Experimental Protocol for ¹H NMR Spectroscopy: A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Figure 2: A generalized workflow for NMR data acquisition and processing.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~160 - 165 | C =O | The amide carbonyl carbon is typically found in this downfield region. |

| ~145 - 150 | C =N | The carbon of the oxime group is also significantly deshielded and appears downfield. |

| ~135 - 140 | Ar-C -NH | The aromatic carbon directly attached to the amide nitrogen. |

| ~125 - 135 | Ar-C -Cl & Ar-C H | The aromatic carbon bearing the chlorine atom and the other aromatic methine carbons will resonate in this range. The exact assignment would require 2D NMR techniques like HSQC and HMBC. |

| ~120 - 125 | Ar-C H | Aromatic methine carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is predicted to show several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Field Insights |

| ~3400 - 3200 | Broad | O-H Stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the oxime. |

| ~3300 - 3100 | Medium | N-H Stretch | The stretching vibration of the N-H bond in the secondary amide. |

| ~1680 - 1650 | Strong | C=O Stretch (Amide I) | This is a very characteristic and strong absorption for the carbonyl group in an amide. |

| ~1620 - 1580 | Medium | C=N Stretch | The stretching vibration of the carbon-nitrogen double bond of the oxime. |

| ~1550 - 1500 | Medium | N-H Bend (Amide II) | This band, coupled with the Amide I band, is diagnostic for secondary amides. |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic ring stretching vibrations. |

| ~750 | Strong | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of the crystalline compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The molecular formula of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide is C₈H₇ClN₂O₂.[4]

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 200 with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.

Predicted Fragmentation Pattern: The molecular ion can undergo fragmentation through various pathways. The amide and oxime functionalities are key sites for fragmentation.

Figure 3: A plausible fragmentation pathway for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide in mass spectrometry.

Key Predicted Fragments:

-

m/z 181/183: Loss of a hydroxyl radical (•OH) from the oxime group.

-

m/z 139/141: Subsequent loss of HCN from the m/z 181 fragment.

-

m/z 125/127: Cleavage of the amide bond to form the 2-chloroaniline radical cation.

-

m/z 111/113: Loss of nitrogen from the 2-chlorophenyl isocyanate fragment.

Summary of Predicted Spectral Data

| Technique | Key Predicted Features |

| ¹H NMR | Broad singlets for OH (~12-13 ppm) and NH (~9.5-10.5 ppm); Aromatic multiplet (~7.2-8.4 ppm); Oxime CH singlet (~7.6 ppm). |

| ¹³C NMR | Carbonyl carbon (~160-165 ppm); Oxime carbon (~145-150 ppm); Aromatic carbons (~120-140 ppm). |

| IR | Broad O-H stretch (~3400-3200 cm⁻¹); N-H stretch (~3300-3100 cm⁻¹); Strong C=O stretch (~1680-1650 cm⁻¹); C=N stretch (~1620-1580 cm⁻¹). |

| Mass Spec | Molecular ion (M⁺) at m/z 198 with an M+2 peak at m/z 200 (ratio ~3:1); Key fragments at m/z 181/183, 139/141, and 125/127. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures. This information serves as a valuable resource for scientists working on the synthesis and characterization of this compound, enabling them to anticipate and interpret their experimental results with a high degree of confidence. It is recommended that any experimentally obtained data be compared against these predictions to confirm the structure and purity of the synthesized material.

References

-

PubChem. N-(2-Chlorophenyl)-2-hydroxyimino-acetamide. Available from: [Link][4]

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

-

ResearchGate. Exemplary 1 H-NMR spectra of oxime ester 2 ((E) - ResearchGate. Available from: [Link]

-

SpectraBase. (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)ethanamide - Optional[1H NMR] - Spectrum. Available from: [Link][1]

Sources

The Pharmacological Kaleidoscope: Unveiling the Potential Biological Activities of N-Aryl-2-(hydroxyimino)acetamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-aryl-2-(hydroxyimino)acetamide scaffold represents a privileged chemical structure with a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the multifaceted pharmacological potential of this class of compounds, moving beyond a mere cataloging of effects to delve into the mechanistic underpinnings and experimental rationale that drive their therapeutic promise. We will traverse the landscape of their anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties, offering field-proven insights and detailed experimental frameworks to empower researchers in the ongoing quest for novel therapeutic agents. This document is designed to be a living resource, fostering a deeper understanding of the structure-activity relationships and guiding the rational design of next-generation N-aryl-2-(hydroxyimino)acetamide-based drugs.

Introduction: The Architectural Versatility of N-Aryl-2-(hydroxyimino)acetamides

The core structure of N-aryl-2-(hydroxyimino)acetamide, characterized by an N-aryl acetamide moiety bearing a hydroxyimino group, provides a unique electronic and steric environment conducive to diverse molecular interactions. This inherent versatility has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. The exploration of this chemical space has revealed a spectrum of biological activities, suggesting that subtle modifications to the aryl ring or the acetamide backbone can profoundly influence the compound's interaction with biological targets. This guide will systematically dissect these activities, providing a granular view of the science that positions this scaffold as a cornerstone for future drug discovery endeavors.

Anticonvulsant Potential: Modulating Neuronal Excitability

Several studies have highlighted the promise of N-aryl acetamide derivatives as potent anticonvulsant agents.[1][2][3] The primary hypothesis underpinning this activity often revolves around the modulation of ion channels that govern neuronal excitability.

Mechanistic Insights: Targeting Voltage-Gated Sodium Channels

A key mechanism of action for many anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs). Some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been shown to bind to neuronal voltage-sensitive sodium channels, suggesting a potential mechanism for their anticonvulsant effects.[4] By stabilizing the inactivated state of these channels, these compounds can reduce the repetitive firing of neurons that is characteristic of epileptic seizures. The ability of some of these compounds to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes further supports an interaction with neuronal voltage-dependent sodium channels.[2]

Experimental Workflow: Evaluation of Anticonvulsant Activity

The preclinical evaluation of anticonvulsant activity typically involves a battery of in vivo and in vitro assays.

In Vivo Models:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[1][4]

-

Subcutaneous Metrazol (ScMet) Test: This test is employed to screen for agents that protect against myoclonic seizures.[1]

-

6-Hz Psychomotor Seizure Test: This model is particularly relevant for identifying compounds effective against therapy-resistant partial seizures.[4]

In Vitro Assays:

-

Patch-Clamp Electrophysiology: To directly assess the effect of the compounds on the activity of VGSCs in cultured neurons or cell lines expressing specific channel subtypes.

-

Radioligand Binding Assays: To determine the binding affinity of the compounds to specific sites on the sodium channel.[4]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Preparation: Adult male mice are used for the study. The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

-

Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Data Presentation: Anticonvulsant Activity Profile

| Compound ID | MES ED50 (mg/kg) | ScMet ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (TD50/ED50) |

| Compound X | 64.9 | >300 | 221.0 | 3.4 |

| Compound Y | <100 | Not Active | >300 | >3 |

| Compound Z | 100 | 300 | >300 | >3 |

Data presented is hypothetical and for illustrative purposes, based on findings in the literature.[1][2]

Diagram: Workflow for Anticonvulsant Drug Screening

Caption: A logical progression for evaluating the antimicrobial potential of test compounds.

Anticancer Properties: Inducing Cell Death in Malignant Cells

The search for novel anticancer agents has led to the investigation of N-aryl acetamide derivatives, which have shown cytotoxic activity against various human cancer cell lines. [5][6][7]

Mechanisms of Anticancer Action

The anticancer effects of these compounds appear to be multifactorial and can include:

-

Induction of Apoptosis: Some derivatives have been shown to up-regulate caspases-3 and -9, key executioner and initiator caspases in the apoptotic cascade, respectively. [6]* Anti-metastatic Effects: Inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, can prevent the degradation of the extracellular matrix, a crucial step in tumor invasion and metastasis. [6]* Anti-angiogenic Effects: Downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen. [6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Diagram: Key Anticancer Mechanisms of N-Aryl-2-(hydroxyimino)acetamides

Sources

- 1. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 6. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Mechanism of Action for (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The novel compound (2E)-N-(2-chlorophenyl)-2-(hydroxyimino)acetamide, hereafter referred to as Cpd-X, represents a promising scaffold for therapeutic development. Its chemical structure, featuring an N-substituted acetamide and an oxime moiety, suggests potential interactions with a range of biological targets. While direct studies on Cpd-X are nascent, analysis of related chemical structures points towards possible activities including, but not limited to, enzyme inhibition and modulation of cellular signaling pathways. This guide presents a comprehensive, multi-phase strategic framework for the systematic elucidation of Cpd-X's mechanism of action (MoA). Moving beyond a linear protocol, this document provides the strategic rationale behind each experimental phase, from broad initial profiling to deep mechanistic validation, empowering research teams to navigate the complexities of target deconvolution and pathway analysis.

Phase 1: Broad-Spectrum Profiling and Hypothesis Generation

The initial phase of an MoA study for a novel compound is predicated on casting a wide, unbiased net to gather preliminary data on its biological activity. This approach is crucial for generating initial, data-driven hypotheses that will guide more focused subsequent investigations. Given that compounds containing oxime and acetamide groups have been associated with diverse activities such as kinase and cholinesterase inhibition, a multi-pronged screening approach is the most logical starting point.[1][2]

Phenotypic Screening in a Diverse Cell Panel

The foundational step is to determine if Cpd-X elicits a cellular phenotype and to identify sensitive cell lines. A broad panel, such as the NCI-60 panel of human cancer cell lines, provides a rich dataset for identifying patterns of activity that may correlate with specific cancer types or genetic backgrounds.

Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) into 96-well or 384-well microplates at predetermined optimal densities and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of Cpd-X in DMSO. Perform a serial dilution series to create a range of concentrations (e.g., from 100 µM down to 1 nM).

-

Treatment: Treat the cells with the Cpd-X dilution series. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).

-

Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Measure cell viability using a robust assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Causality and Interpretation: The pattern of IC₅₀ values across the cell line panel can provide the first clues. For instance, heightened sensitivity in cell lines known to be dependent on a particular signaling pathway (e.g., EGFR-driven lung cancers) would prioritize that pathway for further investigation.

Broad-Spectrum Target Class Screening

Parallel to phenotypic screening, assessing Cpd-X against large, commercially available panels of purified enzymes or receptors can rapidly identify or eliminate entire target classes. This is a cost-effective strategy to narrow the field of potential direct targets.

Recommended Initial Screens:

-

Kinome Profiling: Screen Cpd-X at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a broad panel of kinases (e.g., >400 kinases).[3][4] This is a high-priority screen, as many oxime-containing molecules are known kinase inhibitors.[2]

-

Cholinesterase Inhibition: Based on literature for related N-substituted 2-hydroxyiminoacetamides, assess inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]

-

GPCR Panel: A broad panel screen can identify potential interactions with G-protein coupled receptors.

-

Ion Channel Panel: Evaluate potential activity against a panel of key ion channels to identify possible neurological or cardiovascular effects.[5][6]

Data Presentation: Initial Screening Hits

| Target Class | Panel Size | Concentration(s) | Primary Hit(s) Identified (% Inhibition > 50%) |

| Kinases | >400 | 1 µM, 10 µM | Kinase A (85% @ 1µM), Kinase B (62% @ 1µM) |

| Cholinesterases | 2 | 10 µM | BChE (75% @ 10µM) |

| GPCRs | >100 | 10 µM | No significant hits |

| Ion Channels | >50 | 10 µM | No significant hits |

This initial data allows for the formulation of a primary hypothesis. For example: "Cpd-X is a multi-kinase inhibitor with a secondary activity against BChE, and its anti-proliferative phenotype is likely driven by the inhibition of Kinase A and/or Kinase B."

Phase 2: Unbiased Proteome-Wide Target Identification

With a validated cellular phenotype and initial biochemical hits, the next logical step is to identify the direct binding partners of Cpd-X within the complex environment of the cell. This unbiased approach is critical for confirming the primary targets and uncovering potentially novel off-targets that may contribute to the compound's efficacy or toxicity.[7]

Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

CETSA is a powerful technique based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9] When coupled with quantitative mass spectrometry, it enables a proteome-wide survey of target engagement directly in intact cells or cell lysates.[10]

Experimental Workflow: CETSA-MS

Caption: CETSA-MS workflow for unbiased target identification.

Trustworthiness of the Protocol: The self-validating nature of this experiment lies in the comparison between vehicle and Cpd-X-treated samples. Only proteins that are direct binders will show a reproducible, dose-dependent shift in their melting curves. Known non-target, abundant proteins serve as internal negative controls.

Phase 3: Target Validation and Mechanistic Confirmation